molecular formula C6H6O3 B13471807 Methyl 4-oxopent-2-ynoate CAS No. 41726-06-1

Methyl 4-oxopent-2-ynoate

Cat. No.: B13471807
CAS No.: 41726-06-1
M. Wt: 126.11 g/mol
InChI Key: NUDDIILDXRBIBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxopent-2-ynoate can be synthesized through several methods. One common method involves the reaction of acetyl chloride with methyl propiolate in the presence of a base . The reaction typically proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound is produced efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxopent-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-oxopent-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes studying its effects on various biological targets.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-oxopent-2-ynoate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions often involve the formation of covalent bonds with active sites on the enzymes, leading to changes in the compound’s chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxopent-2-ynoate is unique due to its specific functional groups and reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

methyl 4-oxopent-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-5(7)3-4-6(8)9-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDDIILDXRBIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C#CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473669
Record name Methyl 4-oxopent-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41726-06-1
Record name Methyl 4-oxopent-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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